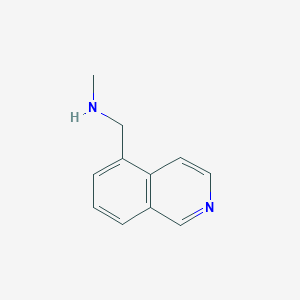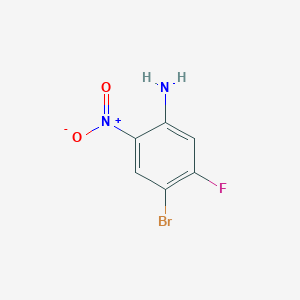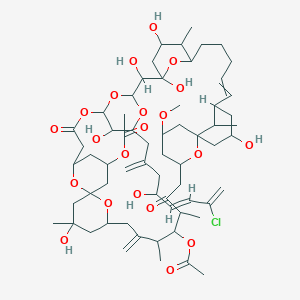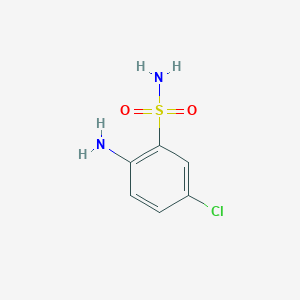
2-氨基-5-氯苯磺酰胺
描述
2-Amino-5-chlorobenzenesulfonamide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
科学研究应用
2-Amino-5-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes and other industrial chemicals
作用机制
Target of Action
2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .
Mode of Action
Sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-5-chlorobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.
Result of Action
The primary result of the action of 2-Amino-5-chlorobenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of 2-Amino-5-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .
生化分析
Biochemical Properties
2-Amino-5-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of AMPA receptor desensitization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The interaction between 2-Amino-5-chlorobenzenesulfonamide and AMPA receptors is crucial for its biochemical properties, as it enhances cognitive functions by modulating these receptors.
Cellular Effects
2-Amino-5-chlorobenzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors affects cell signaling pathways involved in synaptic transmission and plasticity . Additionally, 2-Amino-5-chlorobenzenesulfonamide can impact gene expression by altering the transcriptional activity of genes associated with cognitive functions.
Molecular Mechanism
The molecular mechanism of 2-Amino-5-chlorobenzenesulfonamide involves its binding interactions with biomolecules, particularly AMPA receptors. By inhibiting the desensitization of these receptors, the compound enhances synaptic transmission and cognitive functions . The binding of 2-Amino-5-chlorobenzenesulfonamide to AMPA receptors prevents their rapid desensitization, thereby prolonging their activation and enhancing synaptic strength.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-chlorobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Amino-5-chlorobenzenesulfonamide is relatively stable under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in synaptic plasticity and cognitive functions.
Dosage Effects in Animal Models
The effects of 2-Amino-5-chlorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions without causing significant adverse effects . At higher doses, 2-Amino-5-chlorobenzenesulfonamide may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
2-Amino-5-chlorobenzenesulfonamide is involved in various metabolic pathways. It is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The compound interacts with enzymes and cofactors involved in the metabolism of AMPA receptors, thereby modulating their activity and enhancing cognitive functions. The metabolic pathways of 2-Amino-5-chlorobenzenesulfonamide are crucial for its biochemical properties and effects on cellular functions.
Transport and Distribution
The transport and distribution of 2-Amino-5-chlorobenzenesulfonamide within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of 2-Amino-5-chlorobenzenesulfonamide in specific cellular compartments are important for its biochemical and cellular effects.
Subcellular Localization
2-Amino-5-chlorobenzenesulfonamide is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of 2-Amino-5-chlorobenzenesulfonamide is crucial for its interactions with biomolecules and its effects on cellular functions.
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the chlorination of 2-aminobenzenesulfonamide using N-chlorosuccinimide in a chloroform solvent. The reaction is typically carried out at reflux temperature for about three hours, followed by purification through column chromatography .
Industrial Production Methods: In industrial settings, 2-Amino-5-chlorobenzenesulfonamide is often produced by reducing 2-nitro-5-chlorobenzenesulfonamide with hydrogen gas in the presence of Raney nickel as a catalyst . This method is favored for its efficiency and high yield.
化学反应分析
Types of Reactions: 2-Amino-5-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
N-chlorosuccinimide: Used for chlorination reactions.
Hydrogen Gas and Raney Nickel: Employed in reduction reactions.
Major Products:
Substitution Products: Depending on the substituents introduced.
Reduced Products: Such as 2-amino-5-chlorobenzenesulfonamide from 2-nitro-5-chlorobenzenesulfonamide.
相似化合物的比较
- 2-Amino-4-chlorobenzenesulfonamide
- 2-Amino-6-chlorobenzenesulfonamide
Uniqueness: 2-Amino-5-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific chlorine and amino groups make it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2-amino-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLOSOKWLMKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485475 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-69-2 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

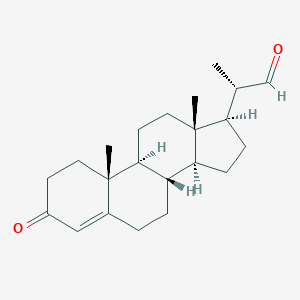
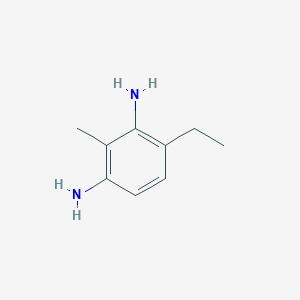
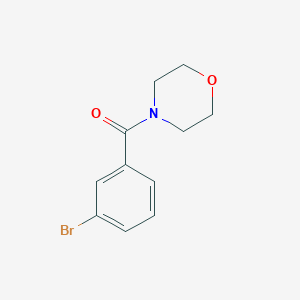

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
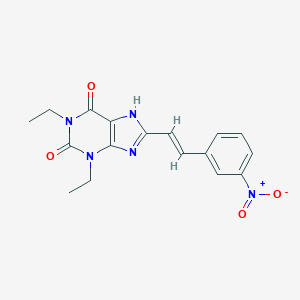
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
